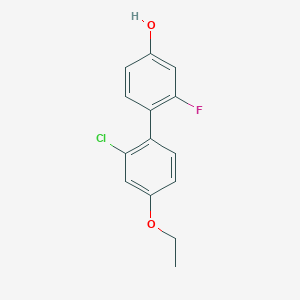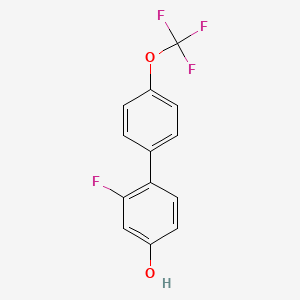![molecular formula C16H14FNO2 B6374954 5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95% CAS No. 1261936-87-1](/img/structure/B6374954.png)
5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95% (5-CPAF-3-F) is an organic compound with a wide range of applications in scientific research. It is an important reagent in organic synthesis, used to prepare a range of compounds with potential applications in the pharmaceutical and agrochemical industries. In addition, 5-CPAF-3-F has been used in a variety of biochemical and physiological research applications.
Scientific Research Applications
5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of compounds with potential applications in the pharmaceutical and agrochemical industries. In addition, 5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95% has been used in a variety of biochemical and physiological research applications.
Mechanism of Action
The mechanism of action of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95% is not well understood. It is believed to interact with a variety of biological molecules, including proteins, lipids, and nucleic acids. The exact nature of these interactions is not known, but they are thought to be important for the compound’s biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95% are not well understood. However, it has been shown to have a variety of effects on biological systems. In particular, it has been shown to inhibit the growth of certain bacterial and fungal species, as well as to have anti-inflammatory, anti-cancer, and anti-oxidant activity.
Advantages and Limitations for Lab Experiments
The use of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is highly soluble in a variety of organic solvents. In addition, the reaction yield is usually high, making it an efficient reagent for organic synthesis. However, there are also some limitations to using 5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95% in laboratory experiments. It is a reactive compound, and thus must be handled with caution. In addition, its mechanism of action is not well understood, making it difficult to predict the effects of its use in biological systems.
Future Directions
The future of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95% is promising, as it has potential applications in a variety of scientific research fields. Further research is needed to understand its mechanism of action and to develop new applications. Possible future directions include the use of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95% in drug discovery, as an antibacterial or antifungal agent, or as an anti-cancer agent. In addition, it could be used to study the mechanisms of action of other compounds, or to develop new synthetic pathways for the synthesis of complex molecules.
Synthesis Methods
5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95% is synthesized through a condensation reaction between 3-fluorophenol and cyclopropylaminocarbonyl chloride. The reaction is catalyzed by a base such as potassium carbonate, and the product is isolated by extraction with an organic solvent. The yield of the reaction is typically around 95%.
properties
IUPAC Name |
N-cyclopropyl-3-(3-fluoro-5-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-13-7-12(8-15(19)9-13)10-2-1-3-11(6-10)16(20)18-14-4-5-14/h1-3,6-9,14,19H,4-5H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCZVQNUSHEOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684513 |
Source


|
| Record name | N-Cyclopropyl-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261936-87-1 |
Source


|
| Record name | N-Cyclopropyl-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374937.png)







